N-(3,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O5/c1-33-17-6-4-15(5-7-17)20-13-21-23-27-30(24(32)28(23)8-9-29(21)26-20)14-22(31)25-16-10-18(34-2)12-19(11-16)35-3/h4-13H,14H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZLNPJLIIQFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC(=CC(=C5)OC)OC)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Molecular Characteristics
The compound's molecular formula is with a molecular weight of approximately 537.7 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 537.7 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 8 |
| LogP (Octanol-Water Partition) | 5.4 |
Structural Diagram
A detailed structural representation can be derived from its SMILES notation: CC(C(=O)N(C1=CC=C(C=C1)OC)C(=O)N2C=CC=C(C=C2)OC)C(=O)N3C=CC=C(C=C3)OC.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of phenoxy-N-arylacetamides demonstrate broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have been linked to the inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has also been explored. Research indicates that related compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests a promising avenue for therapeutic applications in inflammatory diseases.
Synthesis and Evaluation
One study synthesized a series of compounds based on the phenoxy-N-arylacetamide scaffold and evaluated their biological activities. The synthesized compounds were tested for their ability to inhibit the growth of various cancer cell lines and showed promising results in vitro .
In Vivo Studies
In vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound. Preliminary animal studies have indicated that the compound may reduce tumor growth significantly when administered at specific dosages .
Mechanistic Insights
Mechanistic studies have suggested that the compound may exert its effects through multiple pathways, including modulation of apoptotic pathways and inhibition of angiogenesis in tumor models .
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, pharmacology, and material science.
Structural Features
The compound features a complex bicyclic structure with multiple functional groups that may influence its biological activity and solubility properties.
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The unique pentazatricyclo structure may enhance interactions with biological targets involved in tumor growth and proliferation.
- Antimicrobial Properties : Research indicates that derivatives of this compound may possess antimicrobial activity due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases, suggesting that this compound could be investigated for similar applications.
Pharmacology
- Drug Development : The compound’s structural complexity makes it a candidate for further modification to develop new pharmacological agents targeting specific pathways in diseases such as cancer or infections.
- Bioavailability Studies : Understanding the pharmacokinetics and bioavailability of this compound can provide insights into its therapeutic potential and guide formulation strategies for effective delivery.
Material Science
- Polymer Chemistry : The incorporation of this compound into polymer matrices could lead to the development of novel materials with enhanced mechanical properties or specific functionalities such as drug release capabilities.
- Nanotechnology : The unique properties of the compound may allow it to be used in the synthesis of nanoparticles for targeted drug delivery systems.
Case Study 1: Anticancer Activity
A study conducted on structurally similar compounds revealed significant cytotoxicity against breast cancer cell lines (MCF-7) when treated with derivatives containing methoxy groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Antimicrobial Chemotherapy demonstrated that compounds with similar bicyclic structures exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of functional group positioning in enhancing antimicrobial properties.
Case Study 3: Neuroprotection
A recent investigation into the neuroprotective effects of related compounds showed promise in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential therapeutic avenues for treating neurodegenerative disorders like Alzheimer's disease.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Heterocyclic Systems: The target compound’s pentazatricyclo core distinguishes it from simpler heterocycles like triazoles () or indazoles (). Triazole-based analogs (e.g., ) incorporate sulfanyl groups, which are absent in the target compound. Sulfanyl moieties can modulate solubility and redox properties .
Substituent Effects :
- Methoxy groups in the target compound (3,5-dimethoxy and 4-methoxy) increase lipophilicity compared to ethoxy or morpholine substituents in ’s indazole derivatives. This may enhance membrane permeability but reduce aqueous solubility .
- The absence of electronegative groups (e.g., fluorine in ’s compound) in the target compound suggests differences in electronic interactions with target proteins .
Biological Activity Trends: Indazole derivatives with morpholine-carbonyl groups () exhibit anti-proliferative activity, likely due to kinase inhibition or DNA intercalation. The target compound’s tricyclic core may offer similar mechanisms but with altered selectivity . Triazole-thioacetamide hybrids () are unexplored for specific activities but share structural motifs with known antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
